Thp-peg6

Overview

Description

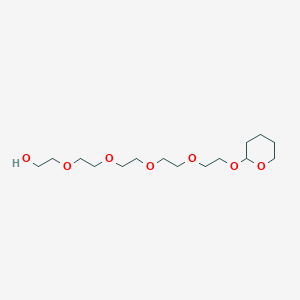

Tetrahydropyranyl-polyethylene glycol 6: (Thp-peg6) is a polyethylene glycol-based linker that contains a tetrahydropyranyl protecting group and a hydroxyl group. The tetrahydropyranyl group is acid-labile and is commonly used for the protection of alcohol groups. The hydrophilic polyethylene glycol linker increases the water solubility of compounds in aqueous media .

Mechanism of Action

Target of Action

THP-PEG6 is a polyethylene glycol (PEG)-based PROTAC linker . It is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .

Mode of Action

In the context of PROTACs, this compound serves as a linker connecting two different ligands . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the case of ADCs, this compound is used as a linker to attach an ADC cytotoxin to an antibody .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system in the case of PROTACs . The specific pathways and downstream effects would depend on the target protein that the PROTAC is designed to degrade .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific PROTAC or ADC it is part of. The use of peg linkers can influence the overall pharmacokinetics of the drug, potentially affecting its stability, solubility, and bioavailability .

Result of Action

The result of this compound’s action is the formation of PROTACs or ADCs that can selectively target and degrade specific proteins or deliver cytotoxins to specific cells . The molecular and cellular effects would depend on the specific target protein or cell type .

Action Environment

The action environment can influence the efficacy and stability of the PROTACs or ADCs that this compound is part of. Factors such as pH, temperature, and the presence of other biomolecules can potentially affect the action of these drugs . .

Biochemical Analysis

Biochemical Properties

Thp-peg6 plays a significant role in biochemical reactions, particularly in the field of proteomics research

Cellular Effects

Peg-based compounds like this compound are known to have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a non-cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The exact molecular mechanism of this compound, including its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented in the available literature.

Dosage Effects in Animal Models

Animal models play a critical role in exploring and describing disease pathophysiology, identifying targets, and evaluating new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg6 typically involves the protection of a polyethylene glycol chain with a tetrahydropyranyl group. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the tetrahydropyranyl ether. The terminal hydroxyl group of the polyethylene glycol chain can be further reacted to derivatize the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Thp-peg6 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The tetrahydropyranyl group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Ethers or esters.

Scientific Research Applications

Thp-peg6 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Tetrahydropyranyl-polyethylene glycol 7 (Thp-peg7): Similar to Thp-peg6 but with a longer polyethylene glycol chain.

Methoxy-polyethylene glycol (Mpeg): Contains a methoxy group instead of a tetrahydropyranyl group, providing different solubility and reactivity properties.

Polyethylene glycol (Peg): A simpler form without any protecting groups, used widely in various applications.

Uniqueness: this compound is unique due to its combination of a tetrahydropyranyl protecting group and a polyethylene glycol chain, which provides both protection and enhanced solubility. This makes it particularly useful in complex synthetic routes and in the development of advanced drug delivery systems .

Biological Activity

THP-PEG6, a polyethylene glycol (PEG)-based compound, is recognized for its significant biological activity, particularly in the context of drug delivery systems and targeted therapies. This article explores the biological properties, mechanisms of action, and research findings associated with this compound, emphasizing its applications in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that combines a THP group with a six-unit PEG chain. This configuration enhances solubility and flexibility, making it suitable for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Weight | 366.45 g/mol |

| Chemical Formula | C17H34O8 |

| CAS Number | 42607-87-4 |

| Relative Density | 1.10 g/cm³ (Predicted) |

This compound functions primarily as a linker in the synthesis of PROTACs. These molecules are designed to facilitate the degradation of target proteins by bringing them into proximity with E3 ubiquitin ligases. The PEG component provides solubility and flexibility, while the THP group contributes stability during synthesis.

Mechanism Overview

- Target Protein Binding : The PROTAC binds to the target protein.

- E3 Ligase Recruitment : The PROTAC simultaneously recruits an E3 ubiquitin ligase.

- Ubiquitination : This interaction leads to the ubiquitination of the target protein.

- Proteasomal Degradation : The ubiquitinated protein is directed to the proteasome for degradation.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities, particularly in modulating metabolic pathways and influencing cellular responses in disease models.

Key Findings

- Inhibition of Protein Aggregation : THP derivatives have shown potential in reducing protein aggregates in Huntington’s disease models, thereby ameliorating motility defects and increasing lifespan in Drosophila melanogaster models .

- Metabolic Modulation : THP treatment enhances glycolytic capacity and alters mitochondrial respiration dynamics by increasing reliance on pyruvate as a substrate for energy production .

- Selective Protein Degradation : As part of PROTACs, this compound facilitates targeted degradation of specific proteins implicated in various diseases, including cancer .

Case Studies

Several studies have investigated the efficacy of this compound in different biological contexts:

Case Study 1: Huntington's Disease Model

In a study involving Drosophila melanogaster, THP derivatives were evaluated for their ability to reduce protein aggregation associated with Huntington’s disease. The results indicated a significant reduction in aggregates and improved motility, suggesting therapeutic potential for neurodegenerative conditions .

Case Study 2: Cancer Therapy

This compound was utilized in the development of PROTACs targeting oncogenic proteins. In vitro assays demonstrated that these PROTACs effectively induced degradation of target proteins, leading to reduced cell viability in cancer cell lines .

Properties

IUPAC Name |

2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O7/c16-4-6-17-7-8-18-9-10-19-11-12-20-13-14-22-15-3-1-2-5-21-15/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGHHDSVKRWOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.